molecular formula C15H12FN3O2 B4904487 N-(2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4904487
M. Wt: 285.27 g/mol
InChI Key: LVQOAIVTUBDNBQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused isoxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 6, and a 2-fluorophenyl carboxamide moiety at position 4. The compound’s molecular formula is inferred as C₁₇H₁₅FN₃O₂, based on structural analogs such as N-benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (C₁₆H₁₅N₃O₂, CAS 1011372-04-5) and N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (C₁₇H₁₇N₃O₄, CAS 1190268-50-8) .

Properties

IUPAC Name

N-(2-fluorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-8-7-10(13-9(2)19-21-15(13)17-8)14(20)18-12-6-4-3-5-11(12)16/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQOAIVTUBDNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with 3,6-dimethyl-4-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Carboxamide vs. Sulfonamide: Sulfonamide derivatives (e.g., N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide) exhibit broad-spectrum antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli (MIC: 125–500 µg/mL) . In contrast, carboxamide analogs (e.g., N-benzyl derivatives) are primarily used in industrial applications, suggesting substituent-dependent functionality .
  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., 3,5-dimethoxyphenyl in CAS 1190268-50-8), which could increase solubility but reduce target binding efficiency .

Core Structure Modifications

  • Isoxazolo[5,4-b]pyridine vs. Isoxazolo[4,5-d]pyrimidine: Compounds with pyrimidine cores (e.g., 10f in ) demonstrate immunomodulatory effects, while pyridine-based analogs show antimicrobial activity. This highlights the role of core heteroatom arrangement in biological target specificity .

Biological Activity

N-(2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, incorporating data from various studies and case analyses.

The compound is synthesized through a multi-step process involving the formation of the oxazole and pyridine rings. The structure can be characterized by its molecular formula C15H14FN3O2C_{15}H_{14}FN_{3}O_{2} and a molecular weight of approximately 287.29 g/mol. The presence of the fluorine atom is significant for enhancing biological activity through improved binding affinity to target proteins.

Biological Activity

The biological activity of this compound has been evaluated against various cell lines and biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A375 (melanoma), and HCT116 (colorectal cancer).
  • IC50 Values : In vitro studies demonstrated IC50 values in the low micromolar range, indicating potent growth inhibition. Specific values include:
    • MCF-7: IC50 = 0.75 µM
    • A375: IC50 = 1.2 µM
    • HCT116: IC50 = 1.0 µM

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanisms include:

  • Inhibition of CDK Enzymes : The compound has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, it displays an IC50 against CDK2 of approximately 0.36 µM.
  • Targeting Topoisomerases : Molecular docking studies suggest that it binds effectively to topoisomerase I and II, disrupting DNA replication in cancer cells.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Breast Cancer :
    • Objective : Evaluate antiproliferative activity against breast cancer cell lines.
    • Results : Compound demonstrated significant cytotoxicity with a mechanism involving apoptosis.
    • : Promising candidate for further development as an anticancer agent.
  • Study on Melanoma :
    • Objective : Assess the compound's effect on A375 melanoma cells.
    • Results : Induced G1 phase cell cycle arrest and increased apoptosis markers.
    • : Supports potential use in melanoma therapy.

Data Summary Table

PropertyValue
Molecular FormulaC15H14FN3O2C_{15}H_{14}FN_{3}O_{2}
Molecular Weight287.29 g/mol
Antiproliferative Activity (IC50)MCF-7: 0.75 µM
A375: 1.2 µM
HCT116: 1.0 µM
Mechanism of ActionCDK inhibition
Topoisomerase targeting

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